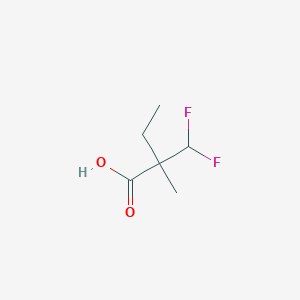

2-(Difluoromethyl)-2-methylbutanoicacid

Description

Significance of Difluoromethyl Moieties in Contemporary Organic Chemistry Research

The difluoromethyl group (-CF2H) has garnered substantial attention within the organic and medicinal chemistry communities. researchgate.net Its importance stems from its unique ability to act as a bioisostere—a substituent that mimics the steric and electronic properties of another group—for common functionalities like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. researchgate.netnih.gov This substitution can lead to compounds with enhanced pharmacological profiles.

Key attributes of the difluoromethyl moiety include:

Lipophilic Hydrogen Bond Donor: The -CF2H group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design. mdpi.com The weakly acidic proton on the difluoromethyl group can participate in hydrogen bonding, potentially improving the binding affinity and selectivity of a molecule for its biological target. researchgate.net

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethyl group more resistant to metabolic degradation. mdpi.com This can prolong the half-life of a drug candidate in vivo.

Modulation of Physicochemical Properties: The introduction of a -CF2H group impacts a molecule's solubility, lipophilicity, and membrane permeability. nih.govmdpi.com These modifications are crucial for optimizing the pharmacokinetic properties of bioactive compounds.

The late-stage introduction of a difluoromethyl group into a complex molecule is a sought-after strategy for creating novel drug candidates and agrochemicals with improved efficacy. researchgate.netmdpi.com

Overview of Butanoic Acid Derivatives in Chemical Synthesis and Biological Probe Development

Butanoic acid, a naturally occurring short-chain fatty acid, and its derivatives are fundamental building blocks in organic chemistry. ontosight.ai The butanoic acid scaffold provides a versatile foundation for constructing more complex molecules with diverse functionalities. biointerfaceresearch.com These derivatives are of significant interest in life sciences and are investigated for a wide range of applications. ontosight.ai

In chemical synthesis, butanoic acid derivatives serve as key intermediates for creating larger, more complex organic structures. Their functional groups can be readily modified to build new carbon-carbon and carbon-heteroatom bonds.

In the context of biological research, these derivatives have been explored for various potential activities, including:

Pharmaceutical Development: Many butanoic acid derivatives have been investigated as lead compounds for developing new drugs with antibacterial, antifungal, and anti-inflammatory properties. ontosight.ai

Biological Probes: Their ability to interact with proteins and other biological molecules makes them suitable for use as tool compounds to study biochemical pathways and molecular interactions. ontosight.ai

Research Context of 2-(Difluoromethyl)-2-methylbutanoic acid within Fluorinated Carboxylic Acid Chemistry

The compound 2-(Difluoromethyl)-2-methylbutanoic acid emerges from a rational design strategy that combines the advantageous properties of both the difluoromethyl group and the butanoic acid framework. While specific research literature on this exact molecule is not extensively available, its structure places it firmly within the ongoing research into novel fluorinated carboxylic acids.

The scientific interest in a molecule like 2-(Difluoromethyl)-2-methylbutanoic acid would likely be centered on its potential as a novel building block for creating more complex molecules with tailored biological activities. The presence of the difluoromethyl group at the alpha-position of the carboxylic acid is expected to significantly influence its acidity (pKa) and steric profile compared to its non-fluorinated counterpart, 2-methylbutanoic acid.

Researchers would likely investigate this compound as a precursor to synthesize new esters, amides, and other derivatives. These new molecules could then be evaluated as potential enzyme inhibitors, receptor modulators, or metabolic probes, leveraging the unique properties conferred by the difluoromethyl moiety to achieve enhanced potency, selectivity, or metabolic stability. The synthesis of such compounds represents a logical step in the broader effort to expand the chemical space of fluorinated molecules for pharmaceutical and agrochemical applications.

Physicochemical Properties of 2-(Difluoromethyl)-2-methylbutanoic acid

| Property | Value |

| IUPAC Name | 2-(Difluoromethyl)-2-methylbutanoic acid |

| Molecular Formula | C6H10F2O2 |

| Molecular Weight | 152.14 g/mol |

| CAS Number | Not available |

| Physical State | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10F2O2 |

|---|---|

Molecular Weight |

152.14 g/mol |

IUPAC Name |

2-(difluoromethyl)-2-methylbutanoic acid |

InChI |

InChI=1S/C6H10F2O2/c1-3-6(2,4(7)8)5(9)10/h4H,3H2,1-2H3,(H,9,10) |

InChI Key |

JOWUDRUELMLARV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(F)F)C(=O)O |

Origin of Product |

United States |

Exploration of Chemical Reactivity and Reaction Mechanisms

Mechanistic Pathways of Difluoromethyl Group Introduction

The incorporation of a difluoromethyl moiety into organic molecules can be achieved through various reactive intermediates, including carbenes, anions, and radicals. Each pathway offers unique advantages and proceeds via distinct mechanistic steps.

Difluorocarbene (:CF2) is a versatile intermediate for introducing the difluoromethyl group, particularly in cyclopropanation reactions. cas.cn The mechanism of difluorocarbene addition to alkenes is a subject of detailed study. Generally, the cyclopropanation reaction can occur via a concerted pathway. cas.cn In such a mechanism, the singlet difluorocarbene adds to the alkene in a single, concerted step, leading to the formation of the cyclopropane (B1198618) ring.

However, the pathway is not always straightforward and can be influenced by the electronic properties of the alkene. For instance, cobalt-catalyzed cyclopropanation of electron-deficient alkenes with difluorocarbene has been shown to proceed through a stepwise process rather than a concerted one. cas.cn In transition-metal-catalyzed reactions, the formation of an intermediate metallocarbene is a key step. researchgate.net For example, copper(I) iodide can catalyze the cyclopropanation of terminal alkenes with a difluorinated carbene precursor, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate. researchgate.netnih.gov These reactions are believed to proceed through an electrophilic heme-bound carbenoid species in biocatalytic systems, which then reacts with the nucleophilic alkene. nih.govacs.org

Table 1: Mechanistic Aspects of Difluorocarbene Cyclopropenation

| Catalyst/System | Alkene Type | Proposed Mechanism | Key Intermediate |

| None | Electron-rich | Concerted | N/A |

| Cobalt (Co) | Electron-deficient | Stepwise | Radical intermediates |

| Copper (Cu) | Terminal alkenes | Catalytic cycle | Copper carbene |

| Engineered Myoglobin | Vinylarenes | Biocatalytic cycle | Heme-bound carbenoid |

Role of Lewis Acids and Brønsted Bases in Difluoromethyl Anion Generation and Reactivity

A powerful strategy for forming C-CF2H bonds involves the generation of nucleophilic difluoromethyl synthons (Ar-CF2⁻). acs.orgnih.gov This is typically challenging due to the acidity of the C-H bond in difluoromethylarenes (Ar-CF2H). A key breakthrough involves the synergistic use of a strong Brønsted base and a weak Lewis acid. acs.orgnih.gov

The process begins with the deprotonation of a readily available Ar-CF2H starting material by a Brønsted superbase, such as potassium diisopropylamide (KN(iPr)2). acs.org The resulting highly reactive Ar-CF2⁻ anion is immediately captured and stabilized by a compatible Lewis acid, like hexamethylborazine (B3N3Me6). acs.org This capture prevents unwanted side reactions and provides an isolable, yet highly reactive, nucleophilic difluoromethyl synthon. acs.orgnih.gov The choice of the Lewis acid is critical; it must be capable of stabilizing the fluoroalkyl anion but also releasing it to react with various electrophiles. acs.org This synergistic Lewis acid/base approach has enabled the development of Ar-CF2⁻ as a versatile nucleophile for a wide range of transformations. acs.org

Frustrated Lewis pairs (FLPs), consisting of a bulky Lewis acid and a Lewis base, have also been employed for the monoselective activation of C-F bonds in difluoromethyl groups. rsc.org For example, the combination of B(C6F5)3 and P(o-Tol)3 can activate the difluoromethyl position. rsc.org

Radical-based difluoromethylation has become a versatile and powerful tool for incorporating the CF2H group into organic compounds, particularly heterocycles. researchgate.netresearchgate.netrsc.org These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. researchgate.netnih.gov The core of this strategy is the generation of the difluoromethyl radical (•CF2H) from a suitable precursor via an electron transfer process. bohrium.comresearchgate.net

Visible-light photoredox catalysis is a prominent method for initiating these radical processes. nih.govbohrium.comresearchgate.net In a typical cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a difluoromethyl radical precursor. ccspublishing.org.cnnih.gov A variety of precursors have been developed, including:

Zinc(II) difluoromethanesulfinate (Zn(SO2CF2H)2) : This reagent, often used with an oxidant like tert-butyl hydroperoxide (TBHP), effectively releases the •CF2H radical. nih.gov

Sodium difluoromethanesulfinate (HCF2SO2Na) : An inexpensive and commercially available salt that can generate •CF2H radicals, for instance, through electrochemical oxidation or photosensitized electron transfer. nih.govacs.org

S-(Difluoromethyl)sulfonium salts : These can act as difluoromethyl radical sources under photoredox conditions. sioc.ac.cn

Difluoroacetic acid : Can serve as a •CF2H precursor in the presence of transition metal catalysts. nih.gov

The generated •CF2H radical is nucleophilic in nature and can then add to electron-deficient systems, such as protonated heteroaromatics, in a Minisci-type reaction. researchgate.netrsc.org The resulting radical cation intermediate is then reduced and deprotonated to afford the final difluoromethylated product. nih.gov These methods have been successfully applied to the late-stage functionalization of complex and bioactive molecules. researchgate.netresearchgate.net

Transformation and Functionalization Mechanisms

Once the difluoromethyl group is installed, its unique electronic properties influence the molecule's reactivity. Further transformations can occur, involving either the difluoromethyl synthon itself or the cleavage of its strong C-F bonds.

As discussed previously, difluoromethyl anions (ArCF2⁻), stabilized by Lewis acids, serve as potent nucleophiles. acs.org The mechanism of their reaction with electrophiles involves a nucleophilic attack. These stabilized synthons can react with a broad spectrum of electrophiles at room temperature, including aldehydes, ketones, imines, and aryl halides (via cross-coupling reactions). acs.orgcas.cn The reaction with a carbonyl compound, for instance, proceeds via a classic 1,2-addition mechanism to form a difluoromethylated alcohol. cas.cn

Conversely, electrophilic difluoromethylating reagents have been developed to react with various nucleophiles. nih.gov For example, S-(difluoromethyl)diarylsulfonium salts can transfer an electrophilic difluoromethyl group to nucleophiles such as tertiary amines, phosphines, and sulfonic acids. nih.gov The mechanism involves the nucleophilic attack of the substrate on the electrophilic carbon of the difluoromethyl group, with the diaryl sulfide (B99878) acting as a leaving group.

Table 2: Reactivity of Difluoromethyl Synthons

| Synthon Type | Reagent Example | Role | Mechanism with C=O Electrophile |

| Nucleophilic | ArCF2⁻ (Lewis acid stabilized) | Nucleophile | 1,2-Addition |

| Electrophilic | [Ar2S-CF2H]⁺ BF4⁻ | Electrophile | Nucleophilic Attack on CF2H |

Mechanistic Insights into Carbon-Fluorine Bond Cleavage

While the C-F bond is the strongest single bond in organic chemistry, its cleavage provides an alternative route to functionalized difluoromethyl compounds from readily available trifluoromethyl (CF3) precursors. ccspublishing.org.cnnih.gov This defluorinative functionalization often proceeds through radical intermediates generated via photoredox catalysis. ccspublishing.org.cnnih.govdntb.gov.ua

A general mechanism for the single C-F bond cleavage of trifluoromethylarenes (Ar-CF3) involves a single-electron reduction. ccspublishing.org.cnresearchgate.net An excited photocatalyst, acting as a strong reductant, can transfer an electron to the Ar-CF3 compound. ccspublishing.org.cn This forms a radical anion intermediate [Ar-CF3]•⁻, which rapidly eliminates a fluoride (B91410) anion (F⁻) to generate an aryldifluoromethyl radical (•CF2Ar). ccspublishing.org.cnresearchgate.net This radical can then be trapped by various radicalophiles, such as alkenes, to form new C-C bonds. ccspublishing.org.cn This strategy is highly sensitive to the electronic properties of the aromatic ring, favoring those with electron-withdrawing groups that can stabilize the radical anion intermediate. ccspublishing.org.cn

In some cases, the combination of photoredox catalysis with a Lewis acid can facilitate the selective cleavage of a single C-F bond in trifluoromethylarenes, providing access to aryldifluoromethyl radicals. ccspublishing.org.cn This approach represents a powerful method for transforming inexpensive CF3-containing feedstocks into more valuable difluoromethylated structures. ccspublishing.org.cnnih.gov

Catalytic Cycles in Metal-Mediated Difluoromethylation Reactions

The introduction of a difluoromethyl group into organic molecules is a key transformation in medicinal and agrochemical research. Metal-mediated reactions provide an efficient means to achieve this, often operating through intricate catalytic cycles. While a specific catalytic cycle for the direct difluoromethylation of 2-methylbutanoic acid to form 2-(difluoromethyl)-2-methylbutanoic acid is not extensively detailed in the literature, analogous reactions with structurally related compounds, particularly α,β-unsaturated carboxylic acids, offer valuable mechanistic insights.

One proposed mechanism for the copper-catalyzed decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids involves a series of well-defined steps. The cycle is initiated by the activation of a Togni-type reagent (an electrophilic source of the fluoroalkyl group) by a copper catalyst. This generates a highly electrophilic iodonium (B1229267) salt. The carboxylic acid substrate then coordinates to this intermediate. Following coordination, an intramolecular reaction occurs between the alkene functionality and the iodonium ion. This is succeeded by a decarboxylation step, leading to the formation of a thermodynamically stable alkene intermediate. The final step involves reductive elimination, which yields the desired difluoromethylated product and regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

In the context of saturated aliphatic carboxylic acids, a plausible pathway could involve the in-situ generation of an α,β-unsaturated intermediate from the saturated acid, which would then enter a similar catalytic cycle. Alternatively, a radical-based mechanism may be at play, a common theme in copper-catalyzed difluoroalkylation reactions. In such a scenario, a difluoromethyl radical is generated, which then reacts with the substrate.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic Studies of Difluoromethylated Species Formation

The rate at which difluoromethylated compounds are formed is a critical factor in determining the efficiency and practicality of a synthetic method. Kinetic studies provide quantitative data on reaction rates and the factors that influence them, such as reactant concentrations, temperature, and the nature of the catalyst.

While specific kinetic data for the formation of 2-(difluoromethyl)-2-methylbutanoic acid is scarce, studies on analogous radical difluoromethylation reactions of alkenes provide valuable benchmarks. For instance, the rate constants for the addition of the trifluoromethyl radical (a close relative of the difluoromethyl radical) to various alkenes have been determined. These studies reveal that the electronic properties of the alkene significantly influence the rate of addition.

Interactive Table: Factors Influencing Reaction Kinetics in Difluoromethylation

| Factor | Description | Potential Impact on Rate |

| Substrate Structure | The electronic and steric properties of the starting material. | Electron-rich or sterically unhindered substrates may react faster. |

| Catalyst | The choice of metal and ligands. | Different metal-ligand combinations can significantly alter the rate and selectivity. |

| Reagent Concentration | The amount of difluoromethylating agent and other reactants. | Higher concentrations generally lead to faster rates, up to a certain point. |

| Temperature | The reaction temperature. | Increasing temperature usually increases the reaction rate, but can also lead to side reactions. |

| Solvent | The medium in which the reaction is carried out. | The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states. |

Thermodynamic Considerations in Reaction Energetics

Thermodynamics governs the feasibility and equilibrium position of a chemical reaction. A negative Gibbs free energy change (ΔG) indicates a spontaneous reaction. Understanding the thermodynamic landscape of a difluoromethylation reaction is essential for predicting its outcome and for designing more efficient catalytic systems.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction energetics. DFT calculations can provide valuable information on the geometries and energies of molecules and transition states, allowing for the mapping of the potential energy surface of a reaction. These studies can help to elucidate reaction mechanisms and to predict the relative stabilities of different products.

For example, DFT studies on the difluoromethylation of aliphatic alcohols have suggested a pathway involving a difluorocarbene intermediate and a five-membered transition state. rsc.org Such computational insights can guide the development of new catalysts and reaction conditions that favor the desired thermodynamic outcome.

The ability of the C-F₂H group to act as a hydrogen bond donor is another important thermodynamic consideration. beilstein-journals.org This property can influence the solubility, conformation, and biological activity of the molecule. The strength of these hydrogen bonds can be quantified through experimental techniques and theoretical calculations, providing further insight into the thermodynamic profile of 2-(difluoromethyl)-2-methylbutanoic acid.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Properties

Theoretical calculations are instrumental in elucidating the fundamental electronic characteristics that govern the behavior of 2-(Difluoromethyl)-2-methylbutanoic acid.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. biointerfaceresearch.com For a molecule like 2-(Difluoromethyl)-2-methylbutanoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d), are used to perform geometry optimization. biointerfaceresearch.com This process finds the lowest energy arrangement of the atoms, providing a detailed three-dimensional structure.

The calculations yield precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stability. For instance, the introduction of the difluoromethyl group is expected to influence the bond lengths and angles around the chiral center (C2) compared to its non-fluorinated parent compound, 2-methylbutanoic acid. The calculations also provide the total energy of the molecule, which is fundamental for assessing its thermodynamic stability and comparing the energies of different isomers or conformers.

| Parameter | Atom Pair/Triplet | Calculated Value (Exemplary) |

| Bond Length | C-F | ~1.35 Å |

| C-H (in CHF2) | ~1.10 Å | |

| C2-C(HF2) | ~1.54 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| Bond Angle | F-C-F | ~106° |

| O=C-O | ~124° | |

| C3-C2-C(HF2) | ~112° |

Note: The values in this table are representative and would be precisely determined through specific DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is generated from the results of DFT calculations and plotted onto the molecule's electron density surface.

For 2-(Difluoromethyl)-2-methylbutanoic acid, the MEP map would highlight distinct regions of charge:

Negative Potential (Red/Yellow): These regions, indicating electron richness, would be concentrated around the highly electronegative oxygen atoms of the carboxyl group and the fluorine atoms of the difluoromethyl group. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): This electron-deficient region would be located primarily around the acidic hydrogen atom of the carboxyl group, making it the most likely site for nucleophilic attack or deprotonation.

Neutral Potential (Green): The alkyl portions of the molecule would generally exhibit a more neutral potential.

This analysis of charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical properties and biological activity.

From the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—several quantum chemical parameters can be derived to quantify the molecule's reactivity. biointerfaceresearch.com

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

| Parameter | Symbol | Formula | Significance |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | μ2 / 2η | Quantifies the ability of a molecule to act as an electrophile. |

| Nucleophilicity Index | N | EHOMO - EHOMO(TCE) | Measures the ability of a molecule to act as a nucleophile. |

TCE (Tetracyanoethylene) is used as a reference molecule for the nucleophilicity index.

Reaction Pathway Mapping and Transition State Analysis

Computational chemistry is indispensable for mapping the detailed mechanisms of chemical reactions, including those used to synthesize 2-(Difluoromethyl)-2-methylbutanoic acid.

The synthesis of α-difluoromethylated carbonyl compounds can be achieved through various methods, and computational modeling helps to elucidate the underlying mechanisms. nih.govrsc.org DFT calculations are used to model the potential energy surface of a reaction, allowing researchers to trace the path from reactants to products.

For example, the difluoromethylation of lithium enolates with fluoroform has been computationally analyzed. nih.gov Such studies model the step-by-step process, calculating the energies of all reactants, intermediates, transition states, and products. This allows for the evaluation of different proposed pathways, such as an SN2-type mechanism, and helps determine the most energetically favorable route. nih.gov Similarly, computational models are used to investigate transition-metal-catalyzed cross-coupling reactions, which provide another important route to difluoromethylated compounds. rsc.orgresearchgate.net These models can reveal the role of the metal catalyst in activating reactants and facilitating bond formation. rsc.org

A complete understanding of a reaction mechanism requires the identification of all transient species, including short-lived intermediates and high-energy transition states. researchgate.net Computational chemists use specific algorithms to locate transition state structures, which correspond to the maximum energy point along a reaction coordinate. The characterization of a transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

In the context of difluoromethylation, computational studies have successfully identified key transition states and intermediates. For instance, in the reaction of lithium enolates, a "bimetallic" transition state involving both the lithium enolate and a lithium carbenoid has been proposed to explain the C-F bond activation. nih.gov For metal-catalyzed reactions, computational studies can identify intermediates such as Cu(III) species in copper-mediated cross-couplings. rsc.org Identifying these transient structures is crucial for understanding reaction kinetics, selectivity, and for the rational design of more efficient catalysts and reaction conditions. nih.govnih.gov

Molecular Interactions and Recognition (Non-Biological Receptor Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 2-(Difluoromethyl)-2-methylbutanoic acid, docking studies can be employed to generate hypotheses about its binding modes with various non-biological receptors or surfaces, focusing purely on the chemical interactions rather than any potential clinical efficacy. Such studies are valuable for understanding the fundamental principles of molecular recognition.

While specific docking studies involving 2-(Difluoromethyl)-2-methylbutanoic acid and non-biological receptors are not prominent in the literature, the methodology can be described. The process involves preparing the 3D structures of both the ligand (2-(Difluoromethyl)-2-methylbutanoic acid) and the receptor. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity for each pose. mdpi.com

For 2-(Difluoromethyl)-2-methylbutanoic acid, key interactions would likely involve the carboxylic acid group, which can act as a hydrogen bond donor and acceptor. The difluoromethyl group can also participate in non-covalent interactions. The methyl group provides a region for hydrophobic interactions. Docking simulations could explore how this combination of functional groups facilitates binding to various chemical surfaces or within the cavities of synthetic receptors like cyclodextrins or calixarenes. The results of such studies are typically presented as binding energy scores and visualizations of the predicted binding poses, highlighting key intermolecular contacts.

Table 1: Potential Intermolecular Interactions in Molecular Docking

| Interacting Group of Ligand | Potential Interaction Type | Potential Receptor Group |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor/Acceptor) | Polar groups (e.g., -OH, -NH2) |

| Carboxylic Acid (-COOH) | Ionic Interactions (as -COO⁻) | Cationic sites |

| Difluoromethyl (-CHF₂) | Weak Hydrogen Bonding, Halogen Bonding | Electron-rich atoms (e.g., O, N) |

Analysis of Non-Covalent Interactions Involving the Difluoromethyl Group

The difluoromethyl group (-CHF₂) is a key structural feature of 2-(Difluoromethyl)-2-methylbutanoic acid, and its participation in non-covalent interactions is a subject of significant interest in computational chemistry. mdpi.com Non-covalent interactions play a crucial role in determining the conformation and stabilization of molecules. mdpi.com The C-H bond in a difluoromethyl group is polarized and can act as a weak hydrogen bond donor. nih.gov

Computational studies on related molecules, such as difluoroacetamide oligomers, have shown that the C-H bond of the difluoromethyl group can participate in C-H···O hydrogen bonds. nih.gov However, the conformational preferences of such groups are often governed by a combination of factors, including the stabilization of dipoles, rather than being solely controlled by this weak hydrogen bond. nih.gov The presence of the two fluorine atoms makes the adjacent hydrogen atom more acidic, enhancing its ability to form such interactions.

Understanding the three-dimensional structure and conformational flexibility of 2-(Difluoromethyl)-2-methylbutanoic acid is fundamental to comprehending its chemical properties. Computational methods are powerful tools for predicting the stable conformations of a molecule and studying its dynamic behavior. mdpi.com

Conformational analysis typically begins with a computational search to identify low-energy structures. This can involve systematic or stochastic searches of the potential energy surface. For molecules with rotatable bonds, like 2-(Difluoromethyl)-2-methylbutanoic acid, multiple conformations can exist. For instance, rotation around the C-C bonds in the butanoic acid backbone and rotation of the difluoromethyl group itself can lead to several distinct conformers.

Computational studies on molecules containing a difluoromethyl group have revealed that multiple conformations can exist within a small energy threshold. nih.gov These conformers can interconvert rapidly, making it challenging to isolate a single conformation experimentally. The relative populations of different conformers can be influenced by factors such as the solvent environment. nih.gov Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, showing how it samples different conformations and how it interacts with its surroundings. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms over time.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-(Difluoromethyl)-2-methylbutanoic acid |

| Propanoic acid |

| n-Butanol |

| Octane |

Derivatization and Structure Activity Relationship Sar Investigations for Chemical Probes and Materials

Synthetic Generation of 2-(Difluoromethyl)-2-methylbutanoic acid Derivatives

The generation of a diverse library of derivatives based on the 2-(difluoromethyl)-2-methylbutanoic acid core is fundamental to exploring its potential. This involves the design of novel molecular scaffolds, strategic modification of substituents, and the synthesis of analogues with varied fluorination patterns to comprehensively probe the chemical space.

The development of novel molecular scaffolds provides the framework for positioning the 2-(difluoromethyl)-2-methylbutanoic acid moiety in three-dimensional space to interact with biological targets or to impart specific properties to a material. Synthetic approaches to such scaffolds often commence from readily available starting materials, such as derivatives of cyclobutane (B1203170) or other cyclic systems. For instance, a synthetic approach can be envisioned starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, which can be oxidized to the corresponding aldehyde. researchgate.net This aldehyde can then undergo difluoromethylation followed by further synthetic manipulations to incorporate the 2-methylbutanoic acid side chain.

General strategies for the direct difluoromethylation of carboxylic acids have also been developed, which could be adapted for the synthesis of more complex scaffolds. chemrevlett.com These methods often utilize reagents that generate a difluorocarbene or an equivalent electrophilic difluoromethyl species. The 2-(difluoromethyl)-2-methylbutanoic acid moiety, once synthesized, can be coupled to various core structures, such as aromatic rings, heterocyclic systems, or peptide backbones, using standard amide bond formation or other cross-coupling reactions. The choice of the scaffold is guided by the intended application, whether it be for targeting a specific enzyme active site or for creating a polymer with specific thermal or electronic properties.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how modifications to a molecule's structure influence its biological activity. drugdesign.org Once a lead scaffold incorporating the 2-(difluoromethyl)-2-methylbutanoic acid moiety is identified, systematic modifications of its substituents are undertaken to map the SAR landscape. These modifications can include altering the size, shape, lipophilicity, and electronic properties of different parts of the molecule.

Hypothetical SAR data for a generic scaffold incorporating the 2-(difluoromethyl)-2-methylbutanoic acid moiety is presented below.

| Compound ID | Scaffold Modification (R-group) | Target Inhibition (IC50, µM) |

| 1a | -H | 10.5 |

| 1b | -CH3 | 8.2 |

| 1c | -OCH3 | 5.1 |

| 1d | -Cl | 2.3 |

| 1e | -CF3 | 15.8 |

The degree and position of fluorination on a molecule can have a profound impact on its properties, including its acidity, metabolic stability, and conformational preferences. researchgate.net Synthesizing analogues of 2-(difluoromethyl)-2-methylbutanoic acid with different fluorination patterns is therefore a valuable strategy for fine-tuning its characteristics.

For instance, analogues with a monofluoromethyl or a trifluoromethyl group at the 2-position could be synthesized to investigate the effect of the number of fluorine atoms on activity. The synthesis of such analogues often requires specialized fluorination reagents and strategies. For example, α-trifluoromethyl and α-difluoromethyl substituted α-amino acids have been synthesized using a variety of methods, which could be adapted for the synthesis of the corresponding butanoic acid analogues. Furthermore, the synthesis of butanoic acid derivatives, in general, is well-established, providing a solid foundation for the preparation of these fluorinated analogues. biointerfaceresearch.com

Relationship Between Structure and Biological Activity (Research Probes)

The synthesized derivatives of 2-(difluoromethyl)-2-methylbutanoic acid can be utilized as research probes to investigate biological systems. By systematically correlating their structural features with their effects in in vitro assays, a deeper understanding of their mechanism of action can be achieved.

In vitro assays are essential tools for evaluating the biological activity of novel compounds in a controlled environment. For derivatives of 2-(difluoromethyl)-2-methylbutanoic acid, a variety of assays can be employed depending on the intended application. If the compounds are designed as enzyme inhibitors, their potency can be determined using enzyme inhibition assays. For example, if targeting a specific protease, a fluorogenic substrate could be used to measure the rate of enzyme activity in the presence and absence of the inhibitor.

Cellular assays can provide further insights into the biological effects of the compounds. For instance, their ability to inhibit cell proliferation can be assessed in cancer cell lines. The in vitro antitumor activity of thiophene (B33073) analogues of other complex carboxylic acids has been evaluated, providing a template for how such studies could be conducted. researchgate.net These assays can help to identify compounds with promising biological activity and to prioritize them for further investigation.

Illustrative in vitro activity data for a series of 2-(difluoromethyl)-2-methylbutanoic acid derivatives against a hypothetical enzyme target is provided below.

| Compound ID | Moiety Modification | Enzyme Inhibition (Ki, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| 2a | 2-(Difluoromethyl)-2-methylbutanoic acid | 150 | 2.5 |

| 2b | 2-(Fluoromethyl)-2-methylbutanoic acid | 320 | 3.1 |

| 2c | 2-(Trifluoromethyl)-2-methylbutanoic acid | 85 | 1.8 |

| 2d | 3-(Difluoromethyl)-2-methylbutanoic acid | >1000 | 2.8 |

By combining the data from synthetic modifications and in vitro assays, it is possible to establish a correlation between the structural features of the 2-(difluoromethyl)-2-methylbutanoic acid derivatives and their observed biological effects. This can be done qualitatively by observing trends in activity with changes in structure, or more quantitatively through the development of quantitative structure-activity relationship (QSAR) models.

QSAR models use statistical methods to relate the chemical structures of a series of compounds to their biological activities. These models can help to identify the key structural features that are responsible for activity and to predict the activity of new, untested compounds. For example, a QSAR study might reveal that the potency of a series of inhibitors is correlated with the lipophilicity of a particular substituent. This information can then be used to design new analogues with improved potency. The ultimate goal is to develop a predictive model that can guide the design of future generations of chemical probes and materials based on the 2-(difluoromethyl)-2-methylbutanoic acid scaffold.

Impact of Difluoromethyl Group Position and Stereochemistry on Probe Functionality

The strategic placement of a difluoromethyl (CHF2) group within a molecule can significantly influence its properties and function as a chemical probe. The unique electronic and steric characteristics of the CHF2 group, including its ability to act as a lipophilic hydrogen bond donor, can alter molecular recognition processes. While specific structure-activity relationship (SAR) studies on 2-(Difluoromethyl)-2-methylbutanoic acid as a chemical probe are not extensively documented, general principles derived from related fluorinated compounds can provide valuable insights.

The difluoromethyl group is often considered a bioisostere of a hydroxyl or isopropyl group. However, its distinct electronic properties, particularly the polarized C-H bond, allow it to form unique interactions that are not possible with its non-fluorinated counterparts. This can lead to altered biological activity and improved pharmacokinetic properties. For a chemical probe, these modifications can translate to enhanced sensitivity, lower limits of detection, and faster response times when interacting with specific biomarkers.

Potential Applications in Materials Science and Agrochemical Research (Non-Clinical)

Role of Fluorination in Developing Chemical Building Blocks for Functional Materials

Fluorination is a widely employed strategy in materials science to create functional materials with enhanced properties. The incorporation of fluorine atoms or fluorinated moieties, such as the difluoromethyl group, into organic molecules can significantly alter their physical and chemical characteristics. While the direct application of 2-(Difluoromethyl)-2-methylbutanoic acid as a building block for functional materials is not yet broadly established in the literature, the principles of fluorination suggest its potential in this area.

Fluorinated polymers, for example, exhibit a unique combination of properties including high thermal stability, chemical resistance, low friction coefficients, and low surface energy. nih.gov These attributes are a direct consequence of the strong carbon-fluorine bond and the high electronegativity of fluorine. Introducing a building block like 2-(difluoromethyl)-2-methylbutanoic acid into a polymer backbone could impart some of these desirable characteristics. For instance, its incorporation into polyesters or polyamides could enhance their thermal and chemical stability, as well as modify their surface properties, potentially leading to materials with improved hydrophobicity or oleophobicity.

The presence of the difluoromethyl group can also influence the intermolecular interactions within a material, affecting its crystallinity, morphology, and ultimately its bulk properties. Fluorinated compounds are known to have applications in various advanced materials, including coatings, membranes, and electronic devices. researchgate.net Therefore, 2-(Difluoromethyl)-2-methylbutanoic acid and its derivatives represent a class of fluorinated building blocks that could be explored for the synthesis of novel functional materials with tailored properties.

Exploration of Derivatives for Agrochemical Research Applications (e.g., fungicidal potential in plant pathology, excluding safety or efficacy on humans)

In the field of agrochemical research, the introduction of fluorine into active molecules is a common strategy to enhance their efficacy. The difluoromethyl group, in particular, is a key structural motif in a number of successful commercial fungicides. While direct studies on the fungicidal potential of 2-(Difluoromethyl)-2-methylbutanoic acid derivatives are limited, research on structurally related compounds provides strong evidence for their potential in this area.

A notable example is the class of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have demonstrated significant antifungal activity against a range of phytopathogenic fungi. nih.gov These compounds act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a well-established mode of action for fungicides. The difluoromethyl group in these molecules is crucial for their biological activity. Molecular docking studies have shown that the carbonyl oxygen atom of the carboxamide can form hydrogen bonds with key amino acid residues in the binding cavity of the SDH enzyme, leading to its inhibition. nih.gov

This suggests that derivatives of 2-(Difluoromethyl)-2-methylbutanoic acid, particularly its amides, could also exhibit fungicidal properties. By analogy, the difluoromethyl group at the α-position of the carboxylic acid could play a critical role in the interaction with fungal target enzymes. Further derivatization of the carboxylic acid moiety to form various amides or esters could lead to the discovery of novel agrochemicals for crop protection. The fungicidal activity of such derivatives would need to be evaluated against a panel of relevant plant pathogens.

Below is a table summarizing the fungicidal activity of some 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against various phytopathogenic fungi, which can serve as a reference for the potential of difluoromethylated carboxylic acid derivatives in agrochemical applications.

| Compound | Target Fungi | Activity Level | Reference |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Colletotrichum orbiculare, Rhizoctonia solani, Phytophthora infestans, Pythium aphanidermatum, Fusarium moniliforme, Botryosphaeria berengeriana, Botrytis cinerea | High | nih.gov |

| Isopyrazam | Various phytopathogenic fungi | High | nih.gov |

| Sedaxane | Various phytopathogenic fungi | High | nih.gov |

| Bixafen | Various phytopathogenic fungi | High | nih.gov |

| Fluxapyroxad | Various phytopathogenic fungi | High | nih.gov |

| Benzovindiflupyr | Various phytopathogenic fungi | High | nih.gov |

Investigation as Components in Catalysis or Other Chemical Processes

The application of fluorinated compounds in catalysis and other chemical processes is an area of growing interest. The unique electronic properties imparted by fluorine can influence the reactivity and selectivity of catalytic systems. While there is no specific information available on the use of 2-(Difluoromethyl)-2-methylbutanoic acid in catalysis, the properties of fluorinated carboxylic acids, in general, suggest potential avenues for investigation.

Fluorinated carboxylic acids can exhibit altered acidity compared to their non-fluorinated analogs due to the electron-withdrawing nature of the fluorine atoms. nuph.edu.uaresearchgate.net This modification in acidity could be exploited in acid-catalyzed reactions, where 2-(difluoromethyl)-2-methylbutanoic acid could potentially serve as a catalyst or a co-catalyst.

Furthermore, fluorinated compounds are often used in the design of ligands for transition metal catalysts. The presence of fluorine can influence the electronic environment of the metal center, thereby tuning its catalytic activity and selectivity. Derivatives of 2-(difluoromethyl)-2-methylbutanoic acid could be synthesized to incorporate coordinating groups, allowing them to act as ligands in various catalytic transformations.

In the realm of organic synthesis, fluorinated building blocks are valuable for introducing fluorine into complex molecules. wikipedia.org 2-(Difluoromethyl)-2-methylbutanoic acid itself can be seen as a difluoromethylated building block. Its carboxylic acid functionality allows for a variety of chemical transformations, such as conversion to esters, amides, acid chlorides, and other derivatives. nih.gov These derivatives can then be used in subsequent synthetic steps to construct more complex fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, the esterification of carboxylic acids with difluoromethyl diazomethane (B1218177) has been shown to be a convenient and mild method for synthesizing difluoromethyl esters. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways

A significant thrust in modern chemical synthesis is the development of environmentally benign processes that minimize waste, reduce energy consumption, and utilize sustainable resources. This is particularly relevant for fluorination and difluoromethylation reactions, which have traditionally relied on harsh reagents and conditions.

Recent advancements are paving the way for greener methods to introduce the difluoromethyl (CF2H) group. One of the most promising avenues is the use of photocatalysis, which harnesses visible light as a renewable energy source to drive chemical reactions under mild conditions. rsc.org This approach avoids the need for high temperatures and toxic reagents often associated with traditional methods. rsc.orgadvanceseng.com For instance, organophotocatalytic systems have been developed for the direct C-H difluoromethylation of heterocycles using molecular oxygen (O2) as a green oxidant, a method that obviates the need for metal catalysts and pre-functionalized substrates. acs.org

Another key strategy involves utilizing more sustainable difluoromethyl sources. Fluoroform (CHF3), a byproduct of Teflon manufacturing, is an ideal reagent from a green chemistry perspective due to its atom economy and availability. polyu.edu.hk Continuous flow technologies are being developed to safely and efficiently use gaseous reagents like fluoroform for the difluoromethylation of sp3-hybridized carbon atoms. polyu.edu.hksci-hub.se These flow processes allow for precise control over reaction parameters, enhancing safety and scalability. sci-hub.se

| Methodology | Traditional Approach | Sustainable (Green) Approach | Key Advantages of Green Approach |

| Energy Source | High temperatures (thermal heating) | Visible light (photocatalysis) | Reduced energy consumption, mild reaction conditions. rsc.org |

| Oxidizing Agent | Stoichiometric, often metal-based oxidants | Molecular Oxygen (O2) | O2 is an inexpensive and environmentally benign oxidant. acs.org |

| CF2H Source | Specialized, often hazardous reagents | Fluoroform (CHF3) | Utilizes an industrial byproduct, high atom economy. sci-hub.se |

| Reaction Setup | Batch reactors | Continuous flow systems | Enhanced safety, scalability, and process control. polyu.edu.hk |

The synthesis of butanoic acid derivatives is also undergoing significant innovation, with a focus on novel catalytic systems that offer higher efficiency and selectivity. Enzymatic catalysis, for example, is gaining attention as a more environmentally friendly alternative to chemical catalysis for reactions like esterification, as enzymes operate under milder conditions. nih.gov

In the realm of chemical catalysis, new bimetallic catalysts have shown high efficiency for the hydrogenation of butanoic acid to produce valuable chemicals like 1-butanol (B46404) with near-total conversion and high selectivity. nih.gov For the construction of complex chiral molecules, asymmetric catalysis provides a powerful tool for preparing enantiomerically enriched γ-butyrolactone derivatives, which are versatile building blocks in organic synthesis. nih.gov Furthermore, palladium-catalyzed decarbonylation reactions are being refined to convert various carboxylic acids, including derivatives of butanoic acid, into alpha-olefins, which are valuable chemical intermediates. mdpi.com The adaptation of these catalytic systems to difluoromethylated substrates like 2-(difluoromethyl)-2-methylbutanoic acid could unlock new synthetic pathways to novel compounds.

Advanced Computational Studies

The synergy between experimental and computational chemistry is accelerating the pace of discovery. Advanced computational models are becoming indispensable for understanding reaction mechanisms, predicting molecular properties, and designing new synthetic routes with greater precision.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling the prediction of reaction outcomes with increasing accuracy. rjptonline.org Neural networks can be trained on large datasets of experimental reactions, such as those from patents and scientific literature, to predict the major product of a reaction, rank potential side products, and even forecast reaction yields. nih.govresearchgate.net These models can identify complex patterns in reaction data that may not be obvious to a human chemist, thereby guiding the selection of optimal reaction conditions and reducing the number of failed experiments. rjptonline.org

For a molecule like 2-(difluoromethyl)-2-methylbutanoic acid, ML models could be used to predict the feasibility of various synthetic routes, identify potential challenges in its synthesis, and forecast its physicochemical properties. nih.gov Recently developed models like Reactron go a step further by integrating electron movement into their predictions, offering detailed mechanistic insights into how a reaction proceeds. arxiv.org

| Machine Learning Application | Description | Relevance to Compound Synthesis |

| Reaction Outcome Prediction | Predicts the major product(s) of a reaction given the reactants and conditions. nih.gov | Helps in planning synthetic routes and avoiding pathways that lead to undesirable byproducts. |

| Yield Prediction | Forecasts the percentage yield of a reaction. rjptonline.org | Allows chemists to prioritize high-yielding reactions, optimizing resource efficiency. |

| Retrosynthesis Planning | Suggests potential synthetic pathways to a target molecule from available starting materials. nih.gov | Accelerates the design of novel and efficient syntheses for complex molecules. |

| Property Prediction | Estimates physicochemical properties (e.g., solubility, reactivity) based on molecular structure. | Aids in the design of molecules with desired characteristics without needing to synthesize them first. |

While machine learning excels at pattern recognition from large datasets, understanding the fundamental physics of chemical processes often requires simulation-based approaches. Multi-scale modeling combines different levels of theoretical detail to simulate complex systems efficiently. For example, a reaction involving a difluoromethylated compound could be modeled using high-accuracy quantum mechanics (QM) for the reacting center, while the surrounding solvent or enzyme active site is treated with more computationally efficient molecular mechanics (MM) force fields.

Density Functional Theory (DFT) is a powerful QM method used to calculate the electronic and geometric properties of molecules, providing insight into their stability and reactivity. biointerfaceresearch.com By integrating DFT calculations into a multi-scale framework (e.g., QM/MM), researchers can model complex phenomena such as enzyme-substrate interactions or the mechanism of a catalyzed reaction in solution. This approach can elucidate the role of the difluoromethyl group in molecular interactions and help in the rational design of new catalysts or bioactive molecules based on the 2-(difluoromethyl)-2-methylbutanoic acid scaffold.

Exploration of Novel Chemical Transformations

Beyond improving its synthesis, future research will also focus on using 2-(difluoromethyl)-2-methylbutanoic acid and similar structures as building blocks for new molecules. This involves exploring novel chemical transformations that leverage the unique reactivity of the difluoromethyl and carboxylic acid groups.

One area of intense interest is "late-stage functionalization," which involves selectively modifying a complex molecule in the final steps of a synthesis. rsc.org This strategy is highly valuable in drug discovery for rapidly creating analogues of a lead compound. Research into the selective C-H activation of the difluoromethyl group could transform it from a relatively inert moiety into a reactive handle for further chemical modification. For example, methods are being developed that use a combination of a superbase and a Lewis acid to deprotonate the Ar-CF2H group, effectively turning it into a masked nucleophile that can react with a wide range of electrophiles. acs.org

Additionally, novel decarboxylative reactions offer a way to transform the carboxylic acid group. For instance, photocatalytic or metal-catalyzed decarboxylative fluoroalkylation can convert α,β-unsaturated carboxylic acids into valuable fluoroalkylated products. researchgate.net Applying similar logic to 2-(difluoromethyl)-2-methylbutanoic acid could lead to new difluoromethylated compounds by replacing the carboxyl group with other functionalities. The development of direct O-difluoromethylation of carboxylic acids also presents a novel transformation, converting the acid into a difluoromethyl ester. chemrevlett.com

New Reactions Involving Difluoromethyl Anions or Carbenes

Recent advancements have centered on harnessing the reactivity of two key intermediates: difluoromethyl anions (CF2H⁻) and difluorocarbene (:CF2). These species offer distinct pathways for C-CF2H bond formation, and innovative methods for their generation and capture are continually being developed.

Difluoromethyl Anions:

The generation of difluoromethyl anions for synthetic applications has been a significant challenge due to their inherent instability. However, new strategies are emerging to tame these reactive species. One notable approach involves the C(sp³)–F bond functionalization of trifluoromethyl groups to generate difluoromethyl anions in flow microreactors. researchgate.net This method allows for the controlled generation and immediate reaction of the anion with various electrophiles, overcoming issues of decomposition. researchgate.net This technique represents a significant step towards utilizing the trifluoromethyl group as a precursor to the difluoromethyl motif. researchgate.net

Another innovative strategy involves the deprotonation of difluoromethyl (hetero)arenes using a combination of a Brønsted superbase and a weak Lewis acid. acs.org This approach enables the formation of isolable and reactive ArCF₂⁻ synthons that can react with a broad range of electrophiles at room temperature, significantly expanding the toolkit for creating benzylic Ar–CF₂–R linkages. acs.org

Difluorocarbenes:

Difluorocarbene is a versatile intermediate for introducing the CF2H group, typically reacting with heteroatom nucleophiles or participating in cycloaddition reactions. cas.cn Modern research has focused on developing novel, non-ozone-depleting precursors for :CF2 generation. Reagents like N-tosyl-S-difluoromethyl-S-phenylsulfoximine and chlorodifluoromethyl phenyl sulfone have been developed for the N-difluoromethylation of heterocycles under mild conditions. rsc.org

Furthermore, transition-metal-catalyzed transfer of difluorocarbene is a burgeoning field. Palladium-catalyzed difluoromethylation of (hetero)arylboronic acids using chlorodifluoromethane (B1668795) as a difluorocarbene source has been reported. rsc.orgcas.cn More recently, the development of isolable nickel difluorocarbene complexes has opened new avenues for catalytic difluorocarbene transfer, potentially leading to novel cycloaddition and metathesis reactions. researchgate.net These metal-mediated pathways offer the potential for greater control and selectivity in difluoromethylation reactions. rsc.orgresearchgate.net

Photoredox catalysis has also emerged as a powerful tool for generating difluoromethyl radicals, which can be considered in the broader context of difluoromethylating species. mdpi.com While not strictly anions or carbenes, these radical-based methods provide complementary reactivity and have been successfully applied to the difluoromethylation of aromatic compounds and alkenes under mild, visible-light-mediated conditions. mdpi.comccspublishing.org.cn

Expanding the Scope of Functional Group Tolerances in Synthesis

A critical goal in developing new synthetic methods is to ensure they are compatible with a wide array of functional groups. This is especially important for the late-stage functionalization of complex, biologically active molecules, where sensitive moieties are often present.

Recent methodologies in difluoromethylation have made significant strides in improving functional group tolerance. For instance, the frustrated Lewis pair (FLP)-mediated C-¹⁸F bond formation for radiolabeling tolerates a variety of functional groups, including nitro, bromo, and ester groups on aromatic rings. nih.gov This demonstrates the mildness of the reaction conditions, which is crucial for applications in positron emission tomography (PET) ligand development. nih.gov

Similarly, nickel-catalyzed difluoromethylation methods have shown remarkable functional group compatibility. rsc.org These reactions can be applied to substrates containing pharmaceutically-relevant heterocycles like pyrimidines, pyrazoles, and indoles, which are often challenging substrates in traditional cross-coupling reactions. rsc.org The ability to functionalize complex structures, such as derivatives of bioactive compounds, highlights the practical utility of these newer methods. mdpi.com

The development of difluoromethyl anion chemistry in flow reactors also showcases excellent functional group tolerance. researchgate.net This approach enables transformations on molecules bearing sensitive groups that might not withstand the conditions of traditional batch chemistry. researchgate.net Likewise, the use of ArCF₂⁻ transfer reagents generated via a Lewis acid/base approach demonstrates compatibility with esters, tertiary amines, and aromatic halides. acs.org

The table below summarizes the tolerance of various functional groups in recently developed difluoromethylation reactions.

| Reaction Type | Tolerated Functional Groups | Key Advantage |

|---|---|---|

| FLP-Mediated Radiofluorination | Nitro, Bromo, Ester, Heterocycles | Mild conditions suitable for sensitive radiolabeling. nih.gov |

| Nickel-Catalyzed Cross-Coupling | Pyrimidines, Pyrazoles, Indoles, Esters, Ketones | Applicable to a wide range of (hetero)aryl halides and boronic acids. rsc.orgresearchgate.net |

| Difluoromethyl Anion (Flow Chemistry) | Various electrophiles | Controlled generation and reaction of a highly reactive intermediate. researchgate.net |

| ArCF₂⁻ Transfer Reagents | Esters, Tertiary Amines, Aromatic Halides | Enables nucleophilic difluoromethylation of diverse electrophiles. acs.org |

| Photoredox-Catalyzed Radical Reactions | Halogens, Bulky Aromatic Systems | Utilizes visible light for mild reaction initiation. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Difluoromethyl)-2-methylbutanoic acid, and how can reaction yields be maximized?

- Methodology :

- Transition metal catalysis : Palladium or copper catalysts can facilitate C–F bond formation. For example, cross-coupling reactions using difluoromethyl precursors (e.g., CFH donors) under inert atmospheres .

- Radical chemistry : Initiation with AIBN or light-induced radicals enables difluoromethylation of pre-functionalized 2-methylbutanoic acid derivatives .

- Optimization : Adjust reaction temperature (e.g., 60–80°C for radical stability) and pH (neutral to slightly acidic for carboxylate stability). Purification via preparative HPLC or column chromatography ensures high yields (>75%) .

Q. How can the structural integrity and purity of 2-(Difluoromethyl)-2-methylbutanoic acid be validated?

- Methodology :

- NMR spectroscopy : NMR confirms CFH group integration (δ ~ -120 to -130 ppm). and NMR verify methyl and carboxylic acid positions .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled to ESI-MS detects impurities (<0.5%) and quantifies photodegradants .

- Elemental analysis : Carbon, hydrogen, and fluorine content must align with theoretical values (CHFO) .

Q. What are the key factors affecting the compound’s stability under various storage conditions?

- Methodology :

- Photostability assays : Expose to UV light (254–365 nm) in aqueous/organic solvents. Monitor degradation via HPLC, identifying major photoproducts (e.g., decarboxylation or elimination products) .

- Thermal analysis : TGA/DSC determines decomposition temperatures (typically >150°C for fluorinated acids).

- pH stability : Test buffered solutions (pH 3–9) at 25°C; fluorinated acids often show higher stability in mildly acidic conditions .

Advanced Research Questions

Q. What role does the difluoromethyl group play in the compound’s electronic properties and bioactivity?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies and electrostatic potential maps. The CFH group increases electronegativity, reducing pK of the carboxylic acid (~2.5 vs. ~4.5 for non-fluorinated analogs) .

- Log P measurements : The difluoromethyl group lowers lipophilicity compared to trifluoromethyl analogs, impacting membrane permeability .

- Enzyme inhibition assays : Test binding affinity to target enzymes (e.g., cyclooxygenase) via fluorescence polarization or SPR. Fluorine’s inductive effects may enhance hydrogen bonding with active sites .

Q. How to design experiments to resolve contradictions in degradation kinetics data?

- Methodology :

- LC-HRMS : Identify degradation intermediates with ppm-level mass accuracy. For example, photodegradation may yield 2-methylbutanoic acid via CFH elimination .

- Kinetic isotope effects : Use deuterated solvents to distinguish radical vs. ionic degradation pathways .

- Multivariate analysis : Apply Design of Experiments (DoE) to isolate variables (light intensity, pH, solvent polarity) contributing to conflicting rate constants .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein pockets (e.g., PPARα receptors). The CFH group’s steric bulk may limit fit in narrow cavities .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds involving fluorine .

- Free-energy perturbation (FEP) : Quantify binding affinity changes when substituting CFH with CH or CF groups .

Q. How does the stereoelectronic profile of the difluoromethyl group influence metabolic pathways?

- Methodology :

- Isotope labeling : Synthesize -labeled compound to track metabolic fate in hepatocyte assays. CFH may resist oxidative metabolism compared to CH .

- CYP450 inhibition studies : Use human liver microsomes to identify enzymes (e.g., CYP3A4) responsible for oxidation. Fluorine’s electron-withdrawing effects reduce CYP affinity .

- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., glucuronide conjugates of the carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.